![molecular formula C17H19ClN2O3S B3542522 2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide](/img/structure/B3542522.png)
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide is a complex organic compound with a molecular formula of C17H20ClNO3S This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, which is further connected to a methylphenyl group through an amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the chlorination of 4-chlorobenzenesulfonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amination Reaction: The sulfonyl chloride intermediate is then reacted with 2-methylbenzylamine in the presence of a base such as triethylamine (TEA) to form the sulfonamide intermediate.
Acetylation: The final step involves the acetylation of the sulfonamide intermediate with N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles like hydroxide ions (OH-) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like OH-, NH3, under mild to moderate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s unique structure allows it to engage in multiple binding interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(4-chlorophenyl)sulfonyl]amino]-N-methylacetamide
- **2-[(4-methylphenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide
- **2-[(4-chlorophenyl)sulfonyl-[(2-ethylphenyl)methyl]amino]-N-methylacetamide
Uniqueness
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups enhances its versatility in chemical synthesis and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-5-3-4-6-14(13)11-20(12-17(21)19-2)24(22,23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHIQRMFYUUMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3542439.png)
![4-nitrobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3542444.png)
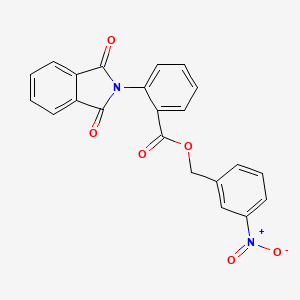
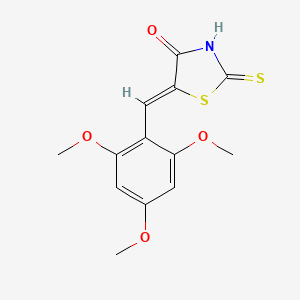
![4-[methyl(phenylsulfonyl)amino]-N-2-pyridinylbenzamide](/img/structure/B3542459.png)
![2-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B3542465.png)

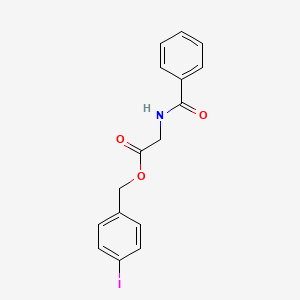

![4-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542504.png)
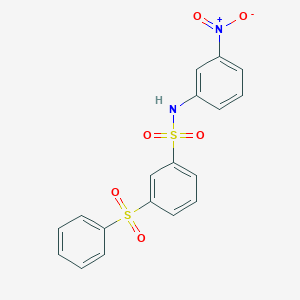
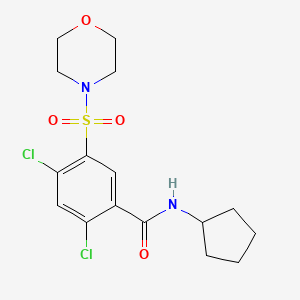

![N-(4-chloro-2-methylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3542532.png)
